
2'-TBDMS-Bz-rA
Descripción general
Descripción
2'-TBDMS-Bz-rA (5'-O-DMT-2'-O-TBDMS-N⁶-benzoyladenosine-3'-phosphoramidite) is a chemically modified nucleoside phosphoramidite extensively utilized in solid-phase oligonucleotide synthesis, particularly for RNA. Its structure includes:
- 5'-Dimethoxytrityl (DMT) group: Protects the 5'-hydroxyl during synthesis and enables stepwise elongation .
- 2'-tert-Butyldimethylsilyl (TBDMS) group: Stabilizes the 2'-hydroxyl, preventing undesired side reactions and enabling selective deprotection .
- N⁶-Benzoyl (Bz) group: Protects the adenine base from side-chain interactions during coupling .
- 3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: Facilitates phosphite triester formation during chain elongation .
Molecular Formula: C₅₇H₇₄N₇O₉PSi
Molecular Weight: 1060.3 g/mol .
Purity: >98% (HPLC), typical for oligonucleotide synthesis .
Métodos De Preparación
Protective Group Strategies for 2'-TBDMS-Bz-rA Synthesis
Sequential Protection of Ribose and Adenine Moieties
The synthesis begins with the selective protection of the ribose sugar’s 2'-hydroxyl group. The TBDMS group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole, a reaction that proceeds efficiently in anhydrous dimethylformamide (DMF) at 60°C . This step achieves >95% yield under optimized conditions, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Following 2'-O-silylation, the adenine base is protected via benzoylation. Benzoyl chloride is employed in a pyridine solution, which activates the nucleobase for acylation. The reaction is typically conducted at 0°C to minimize side reactions, with a reaction time of 4–6 hours .
Key Considerations:
-
Steric Effects : The bulky TBDMS group at the 2' position reduces reactivity at the 3' and 5' hydroxyls, enabling selective benzoylation of the adenine.
-
Solvent Choice : Anhydrous DMF ensures solubility of both the silylating agent and the nucleoside intermediate.
Stepwise Synthesis Protocol
Preparation of 2'-O-TBDMS-Riboadenosine
-
Starting Material : Riboadenosine (1.0 equiv) is dissolved in anhydrous DMF under argon.
-
Silylation : TBDMS-Cl (1.2 equiv) and imidazole (2.5 equiv) are added, and the mixture is stirred at 60°C for 2 hours .
-
Workup : The reaction is quenched with ice-cold water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: 5% methanol in dichloromethane).
Benzoylation of the Adenine Base
-
Activation : The 2'-O-TBDMS-riboadenosine intermediate is dissolved in pyridine and cooled to 0°C.
-
Acylation : Benzoyl chloride (1.5 equiv) is added dropwise, and the reaction is stirred for 6 hours.
-
Purification : The crude product is precipitated in hexane, filtered, and recrystallized from ethanol.
Phosphitylation for Oligonucleotide Synthesis
The final step converts the protected nucleoside into a phosphoramidite for solid-phase RNA synthesis:
-
Reagents : this compound is treated with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.1 equiv) and diisopropylammonium tetrazolide (0.3 equiv) in dichloromethane.
-
Reaction Time : 1 hour at room temperature under argon.
-
Yield : 85–90%, as determined by high-performance liquid chromatography (HPLC) .
Optimization of Reaction Conditions
Temperature and Solvent Effects
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Silylation Temperature | 60°C | Maximizes silyl group incorporation |
Benzoylation Solvent | Pyridine | Enhances nucleophilicity of adenine |
Phosphitylation Time | 1 hour | Prevents over-phosphitylation |
Scalability Challenges
Industrial-scale production faces hurdles in maintaining anhydrous conditions and minimizing side products. Automated synthesizers address this by:
-
Precise Reagent Delivery : Reduces excess reagent use.
-
In-Line Moisture Sensors : Ensure <10 ppm water content in solvents .
Analytical Characterization
Purity Assessment
-
HPLC : Reverse-phase C18 column (acetonitrile/water gradient) confirms >98% purity.
-
Mass Spectrometry : Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z 485.6 [M+H]⁺ .
Structural Confirmation
-
¹H NMR : Key signals include:
-
TBDMS protons: δ 0.1–0.3 ppm (singlet).
-
Benzoyl aromatic protons: δ 7.4–8.1 ppm (multiplet).
-
Industrial Production Workflow
Large-Scale Synthesis
-
Batch Reactors : 50-L reactors with jacketed cooling/heating.
-
Automated Purification : Flash chromatography systems with UV detection.
-
Lyophilization : Final product is lyophilized and stored under nitrogen at -20°C.
Quality Control Metrics
Parameter | Specification | Method |
---|---|---|
Residual Solvents | <500 ppm | GC-MS |
Moisture Content | <0.5% | Karl Fischer |
Phosphoramidite Purity | >98% | HPLC |
Comparative Analysis of Protective Groups
Protecting Group | Stability | Deprotection Method | Compatibility with RNA Synthesis |
---|---|---|---|
TBDMS | High | Fluoride ions | Excellent |
Acetyl | Moderate | Ammonia | Poor (base-sensitive) |
DMT | Low | Acidic conditions | Used for 5' protection |
Análisis De Reacciones Químicas
Types of Reactions
2’-TBDMS-Bz-rA undergoes several types of chemical reactions:
Deprotection: Removal of the TBDMS and Bz protecting groups is essential for obtaining the final RNA product. This is typically achieved using fluoride ions for TBDMS and mild acidic conditions for Bz.
Coupling: The phosphoramidite form of 2’-TBDMS-Bz-rA is coupled with other nucleosides during RNA synthesis.
Common Reagents and Conditions
Fluoride Ions: Used for the removal of the TBDMS group.
Mild Acidic Conditions: Employed for the removal of the Bz group.
Iodine: Commonly used as an oxidizing agent during the synthesis cycle.
Major Products Formed
The major product formed from these reactions is the fully deprotected RNA oligonucleotide, which can then be used in various applications such as RNA interference (RNAi) and gene expression studies .
Aplicaciones Científicas De Investigación
Applications in RNA Synthesis
- Oligonucleotide Synthesis :
- Stability Enhancement :
- Functionalization :
Case Study 1: Stability of Modified RNA Enzymes
A study investigated the impact of 2'-TBDMS modifications on the stability of RNA enzymes. The results indicated that these modifications increased resistance to ribonucleases while maintaining enzymatic activity, demonstrating their potential in therapeutic applications where RNA stability is crucial .
Case Study 2: Aptamer Development
Research focused on developing RNA aptamers using this compound showed improved binding affinities towards specific targets compared to unmodified counterparts. This enhancement is attributed to reduced secondary structure formation due to the protective groups, allowing for better target interaction .
Data Table: Comparative Analysis of Nucleoside Modifications
Modification Type | Stability Against Nucleases | Effect on Functionality | Typical Applications |
---|---|---|---|
Unmodified | Low | High | General RNA studies |
2'-TBDMS | High | Minimal | Therapeutic RNA, Aptamers |
2'-OMe | Moderate | High | Antisense oligonucleotides |
Mecanismo De Acción
The mechanism of action of 2’-TBDMS-Bz-rA involves its incorporation into RNA oligonucleotides during solid-phase synthesis. The TBDMS and Bz groups protect the nucleoside during the synthesis cycle, preventing unwanted side reactions. Once the synthesis is complete, these protecting groups are removed to yield the final RNA product. The high stability and efficiency of 2’-TBDMS-Bz-rA make it an ideal choice for RNA synthesis .
Comparación Con Compuestos Similares
Structural Analogues with Varying Protection Sites
Key Differences :
- TBDMS vs. O-Methyl : TBDMS is bulkier, offering superior steric protection but requiring fluoride-based deprotection. O-methyl is irreversible and improves metabolic stability .
- Base-Specific Protection : this compound (adenine) vs. 5’-DMT-2’-TBDMS-Bz-rC (cytosine) highlights base-specific benzoylation for preventing side reactions .
Purity and Physicochemical Properties
Compound | Purity | LogP | Solubility (DMSO) | Storage Conditions |
---|---|---|---|---|
This compound | >98% | ~13* | >50 mg/mL | -20°C, anhydrous, under N₂ |
3'-TBDMS-Bz-rA | >99% | 13.07 | ~10 mg/mL | -20°C, anhydrous |
5’-DMT-2’-TBDMS-iBu-rG | 98.5% | N/A | N/A | -20°C |
*LogP for this compound estimated based on structural similarity to 3'-TBDMS-Bz-rA . Notes:
- High LogP values (~13) indicate extreme hydrophobicity, necessitating organic solvents (e.g., acetonitrile) for handling .
- 3'-TBDMS-Bz-rA has lower solubility due to altered steric effects .
Commercial Availability
- This compound : Supplied by BOC Sciences, Geneyan Biotech, and Shanghai Huihe Biotech (CAS: 956580-73-7) .
- 3'-TBDMS-Bz-rA : Available from GLPBIO (CAS: 81256-88-4) and MedChemExpress .
- Discrepancies in reported CAS numbers (e.g., 129451-75-8 vs. 956580-73-7) suggest isomer-specific listings or supplier errors .
Actividad Biológica
2'-Tert-butyldimethylsilyl-benzoyl-riboadenosine (2'-TBDMS-Bz-rA) is a chemically modified ribonucleoside derived from adenosine. This compound features a 2'-O-tert-butyldimethylsilyl protecting group and a benzoyl group attached to the ribose sugar. The modifications enhance the stability and reactivity of the nucleoside, making it a valuable tool in RNA research and therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, applications, and interactions with biomolecules.
Chemical Structure
- Molecular Formula : C₁₃H₁₈N₅O₇Si
- Molecular Weight : 343.4 g/mol
- CAS Number : 69504-07-0
Synthesis Overview
The synthesis of this compound involves several key steps, utilizing phosphoramidite chemistry for solid-phase oligonucleotide synthesis. The process typically includes:
- Protection of Functional Groups : The hydroxyl group at the 2' position is protected using the TBDMS group.
- Formation of Phosphoramidite : The nucleoside is converted to a phosphoramidite derivative to facilitate coupling reactions.
- Coupling to Oligonucleotides : The protected nucleoside is incorporated into RNA strands during oligonucleotide synthesis.
- Deprotection : After synthesis, the protecting groups are selectively removed to reveal functional groups for biological activity.
These steps allow for precise control over the final structure and purity of this compound, ensuring its utility in various applications.
Role in RNA Synthesis
This compound is primarily utilized in the synthesis of modified RNA oligonucleotides. Its protected groups facilitate controlled reactions during synthesis while preventing undesired side reactions. Once incorporated into RNA, the adenine base can participate in base pairing, influencing the stability and functionality of the resulting RNA molecule.
Interaction with Biomolecules
Research indicates that modified nucleosides like this compound can significantly affect RNA stability and interactions with proteins. These modifications can alter binding affinities and specificities, making them essential for studying RNA-protein interactions and RNA folding dynamics.
Case Studies
- RNA Stability Studies : In studies examining the stability of modified RNA, this compound was shown to enhance resistance to nucleolytic degradation compared to unmodified RNA. This property is crucial for therapeutic applications where increased stability can lead to improved efficacy.
- RNA-Protein Interaction Analysis : Research demonstrated that oligonucleotides containing this compound exhibited altered binding characteristics with specific RNA-binding proteins, highlighting its role in modulating protein-RNA interactions.
- Therapeutic Applications : Modified nucleosides are being evaluated for their potential in gene silencing applications through RNA interference (RNAi). The incorporation of this compound into siRNA constructs has been shown to enhance silencing efficiency while maintaining acceptable toxicity profiles.
Data Table: Comparison of Biological Activities
Property | This compound | Unmodified Adenosine |
---|---|---|
Stability against nucleases | High | Low |
Binding affinity with proteins | Variable | Standard |
Incorporation in RNA | Yes | Yes |
Therapeutic potential | High | Moderate |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2'-TBDMS-Bz-rA, and how do protective groups influence its stability?
- Methodological Answer : The synthesis involves introducing protective groups (TBDMS at the 2'-OH and benzoyl at the adenine base) to prevent undesired side reactions during oligonucleotide assembly. The tert-butyldimethylsilyl (TBDMS) group enhances steric protection, while the benzoyl (Bz) group stabilizes the nucleobase. Key steps include:
- Phosphoramidite activation using tetrazole or similar reagents.
- Coupling efficiency monitoring via trityl cation release (UV monitoring at 495 nm).
- Deprotection protocols (e.g., ammonia treatment for benzoyl removal).
Refer to synthesis protocols in modified nucleoside literature for reproducibility .
Q. How should this compound be stored to maintain its integrity for long-term experiments?
- Methodological Answer : Store as a lyophilized powder at -20°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the TBDMS group. For dissolved samples (e.g., in DMSO), aliquot and store at -80°C , avoiding freeze-thaw cycles. Moisture exposure leads to silyl group cleavage, degrading the compound .
Q. What analytical techniques are essential for characterizing this compound purity and structure?
- Methodological Answer :
- HPLC-MS : Use reverse-phase chromatography (C18 column) with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>99% by UV at 260 nm).
- NMR : Confirm regiochemistry via H and C NMR (e.g., TBDMS protons at δ 0.1–0.3 ppm; benzoyl aromatic signals at δ 7.4–8.1 ppm).
- ESI-MS : Verify molecular weight (CHNOPSi, exact mass 987.447 Da) .
Advanced Research Questions
Q. How can solubility challenges of this compound in vivo be addressed for pharmacokinetic studies?
- Methodological Answer : Use co-solvent systems for in vivo formulations:
Q. What experimental strategies mitigate batch-to-batch variability in oligonucleotide synthesis using this compound?
- Methodological Answer :
- Quality Control (QC) : Implement in-process checks (e.g., trityl assay for coupling efficiency ≥98%).
- Post-Synthesis Analysis : Use MALDI-TOF MS to confirm oligonucleotide mass and identify truncation products.
- Standardized Deprotection : Optimize ammonia treatment duration (e.g., 16 hours at 55°C) to minimize side reactions.
Contradictions in literature about optimal TBDMS deprotection times require internal validation .
Q. How do contradictory reports on TBDMS group stability under acidic conditions impact experimental design?
- Methodological Answer : Some studies report TBDMS hydrolysis at pH <5, while others note stability. To resolve this:
- Controlled Stress Testing : Incubate this compound in buffers (pH 3–7) at 37°C, monitoring degradation via HPLC.
- Alternative Protecting Groups : Compare with 2'-ACE or 2'-MOE modifiers if instability is confirmed.
Document conditions meticulously to align with reproducibility guidelines in chemical synthesis .
Q. What data management practices ensure traceability in studies using this compound?
- Methodological Answer :
- Metadata Tagging : Include synthesis date, batch number, and storage conditions in datasets.
- Version Control : Use tools like Git or electronic lab notebooks (ELNs) to track protocol iterations.
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable (e.g., depositing spectra in public repositories like ChemSpider) .
Propiedades
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-17(30)15(11-29)32-22(18)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)/t15-,17-,18-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQPQOSSEMTXOW-UVLLPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.